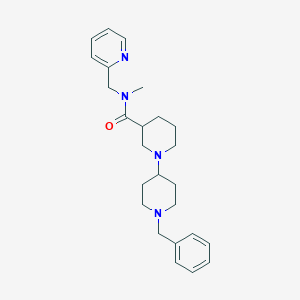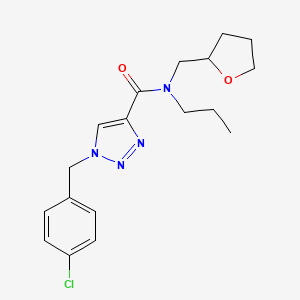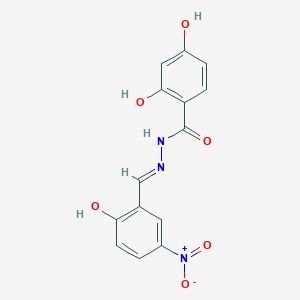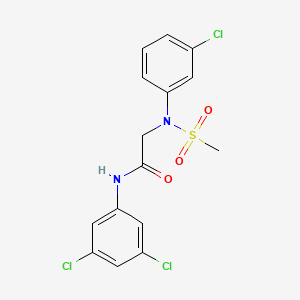
1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as BRL-15572, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biological activities, including analgesic, antidepressant, and anxiolytic effects. In
Wirkmechanismus
The mechanism of action of 1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic system, which is involved in reward and motivation. By blocking the activity of the D3 receptor, this compound may reduce the rewarding effects of drugs of abuse and reduce withdrawal symptoms.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. Additionally, this compound has been shown to increase the levels of the neurotransmitter GABA in the amygdala, a brain region involved in anxiety and fear. These effects may contribute to the analgesic, antidepressant, and anxiolytic effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, this compound has been shown to exhibit a range of effects, making it a versatile tool for studying the brain and behavior. However, one limitation of using this compound is that it is not highly selective for the D3 receptor and may also interact with other receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more selective compounds that target the D3 receptor. Finally, this compound may also have potential applications in the treatment of anxiety and depression, and further research is needed to explore these potential therapeutic uses.
Synthesemethoden
The synthesis of 1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 1-benzyl-4-piperidone with N-methyl-2-pyridinemethanamine to form the intermediate product 1-benzyl-4-(N-methyl-2-pyridinemethyl)piperidin-3-one. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form the final product, this compound. The overall yield of this synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
1'-benzyl-N-methyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, antidepressant, and anxiolytic effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of addiction and withdrawal symptoms. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to reduce withdrawal symptoms in animals.
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-methyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c1-27(20-23-11-5-6-14-26-23)25(30)22-10-7-15-29(19-22)24-12-16-28(17-13-24)18-21-8-3-2-4-9-21/h2-6,8-9,11,14,22,24H,7,10,12-13,15-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJFHFKPQQNKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010741.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6010754.png)
![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6010756.png)
![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6010757.png)


![3-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010766.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B6010771.png)
![1-(2-methoxyethyl)-5-{[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6010777.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide](/img/structure/B6010785.png)

![2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6010807.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6010816.png)
